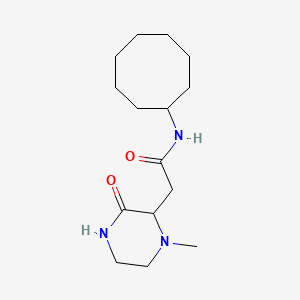![molecular formula C21H21N3O2S B3805630 5-{1-[4-(1H-pyrrol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3805630.png)
5-{1-[4-(1H-pyrrol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide
Übersicht
Beschreibung
5-{1-[4-(1H-pyrrol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as "compound X" and is known for its ability to interact with various biological pathways, making it a promising candidate for drug development.
Wirkmechanismus
Compound X works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Specifically, the compound targets the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects, including reducing inflammation and pain. The compound has also been shown to have antioxidant properties, which may help to protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in laboratory experiments is its specificity for the COX enzymes, making it a useful tool for studying the inflammatory response. However, one limitation of the compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving compound X. One area of interest is the development of more potent and selective inhibitors of the COX enzymes, which could lead to the development of more effective anti-inflammatory drugs. Additionally, researchers may investigate the potential use of compound X in the treatment of other conditions, such as cancer and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Compound X has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. The compound has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
5-[1-[4-(pyrrol-1-ylmethyl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c22-20(25)19-10-9-18(27-19)17-4-3-13-24(17)21(26)16-7-5-15(6-8-16)14-23-11-1-2-12-23/h1-2,5-12,17H,3-4,13-14H2,(H2,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMUPZJMJZOKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)CN3C=CC=C3)C4=CC=C(S4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B3805554.png)
![3-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3805555.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(4-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3805560.png)


![2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B3805575.png)
![N-ethyl-3-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide](/img/structure/B3805581.png)
![1-(1-azocanyl)-3-(5-{[isopropyl(2-methoxyethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B3805584.png)
![N-{[4'-(1H-pyrazol-1-yl)biphenyl-3-yl]methyl}acetamide](/img/structure/B3805586.png)
![N-(2-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B3805601.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B3805607.png)
![methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate](/img/structure/B3805613.png)
![(3R*,4R*)-1-(2-methyl-3-furoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B3805617.png)
![2-{4-(4-fluoro-3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3805627.png)